molecular formula C22H26N4O5 B4140335 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No. B4140335
M. Wt: 426.5 g/mol
InChI Key: KIZTUEKRLOZLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide, also known as INCB8761, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective and potent inhibitors of phosphodiesterase 9 (PDE9), which plays a crucial role in regulating cyclic guanosine monophosphate (cGMP) signaling pathways in the brain and other organs.

Mechanism of Action

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide is a selective and potent inhibitor of PDE9, which hydrolyzes cGMP in the brain and other organs. By inhibiting PDE9, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide increases cGMP levels, which in turn activates downstream signaling pathways involved in synaptic plasticity, neuroprotection, and memory formation. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has been shown to have a high degree of selectivity for PDE9 over other PDE isoforms, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It increases cGMP levels in the brain and other organs, which may contribute to its neuroprotective and cognitive-enhancing effects. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has also been shown to reduce oxidative stress and inflammation in models of Parkinson's disease, which may contribute to its neuroprotective effects. In addition, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has been shown to modulate neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate, which may contribute to its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has a number of advantages for lab experiments. It is a selective and potent inhibitor of PDE9, which allows for the study of cGMP signaling pathways in the brain and other organs. It has also been extensively studied in preclinical models of various diseases, which provides a wealth of data for further research. However, there are also some limitations to using N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide in lab experiments. It has a relatively short half-life in vivo, which may limit its therapeutic potential. In addition, the effects of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide may vary depending on the species and strain of animal used in experiments.

Future Directions

There are several future directions for research on N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide. One area of interest is the potential therapeutic applications of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide in Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Further studies are needed to determine the optimal dosage, administration route, and treatment duration for N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide in these diseases. Another area of interest is the potential use of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide in combination with other drugs, such as cholinesterase inhibitors or dopamine agonists, to enhance its therapeutic effects. Finally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective, cognitive-enhancing, anxiolytic, and antidepressant effects of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide.

Scientific Research Applications

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function and memory in preclinical models of Alzheimer's disease, possibly by modulating cGMP signaling pathways in the brain. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has also been shown to have neuroprotective effects in models of Parkinson's disease, possibly by reducing oxidative stress and inflammation. In addition, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide has been shown to have anxiolytic and antidepressant effects in preclinical models of anxiety and depression, possibly by modulating neurotransmitter systems in the brain.

properties

IUPAC Name

N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-16(2)22(28)25-13-11-24(12-14-25)18-8-4-3-7-17(18)23-21(27)15-31-20-10-6-5-9-19(20)26(29)30/h3-10,16H,11-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZTUEKRLOZLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(2-nitrophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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